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Abstract
Sophoraflavanone I is a complex prenylated flavonoid belonging to the diverse class of

natural compounds found in the genus Sophora. While research on this specific molecule is

emerging, its structural similarity to other well-studied sophoraflavanones, such as

Sophoraflavanone G, suggests potential for significant biological activity. This technical guide

provides a comprehensive overview of the currently available physicochemical data for

Sophoraflavanone I. Due to the limited specific experimental data for Sophoraflavanone I,
this guide also includes methodologies and data from closely related compounds to provide a

predictive framework and guide future research. This document is intended to serve as a

foundational resource for researchers in natural product chemistry, pharmacology, and drug

discovery.

Physicochemical Characteristics
Sophoraflavanone I is a large and complex molecule, which is reflected in its physicochemical

properties. The following tables summarize the available data for Sophoraflavanone I. It is
important to note that experimental data such as melting point and specific solubility are not yet

widely published.
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Table 1: General Physicochemical Properties of
Sophoraflavanone I

Property Value Source

Molecular Formula C₃₉H₃₈O₉ [1]

Molecular Weight 650.72 g/mol [1]

Appearance Yellow powder [1]

Purity >98% (Commercially available)

CAS Number 136997-69-8 [2]

Table 2: Predicted Physicochemical Properties of
Sophoraflavanone I
Note: The following data are predicted values from computational models and have not been

experimentally verified.

Property Predicted Value Notes

Topological Polar Surface Area 157 Å²
Calculated based on chemical

structure.

XLogP3 8.1
Indicates high lipophilicity and

likely poor water solubility.

Hydrogen Bond Donors 6

Hydrogen Bond Acceptors 9

Table 3: Solubility Profile of Sophoraflavanone I
(Qualitative)
Due to the high lipophilicity suggested by its predicted XLogP3 value, Sophoraflavanone I is
expected to have poor solubility in water and higher solubility in organic solvents.
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Solvent Expected Solubility
Rationale/Related
Compounds

Water Poor
Flavonoids are generally

poorly soluble in water[3][4].

Dimethyl Sulfoxide (DMSO) Soluble

A common solvent for

flavonoids in biological

assays[4].

Ethanol Sparingly Soluble to Soluble

Often used in the extraction of

flavonoids from plant

material[4].

Methanol Sparingly Soluble to Soluble

Another common solvent for

flavonoid extraction and

analysis[4].

Chloroform Likely Soluble

The non-polar nature of

chloroform would likely solvate

the large hydrophobic regions

of the molecule.

Spectral Data
Detailed spectral data for Sophoraflavanone I are not readily available in the public domain.

The following sections outline the expected spectral characteristics based on the known

structure of Sophoraflavanone I and data from analogous flavonoid compounds.

UV-Vis Spectroscopy
Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as

Band I (300–400 nm) and Band II (240–285 nm)[5]. Band I is associated with the cinnamoyl

system (B-ring and the C-ring heterocyclic portion), while Band II corresponds to the benzoyl

system (A-ring)[6]. For a flavanone like Sophoraflavanone I, the expected absorption maxima

would be in the lower end of the Band I range.

Expected λmax for Sophoraflavanone I:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38901805/
https://www.researchgate.net/publication/258691273_Solubility_of_Flavonoids_in_Pure_Solvents
https://www.researchgate.net/publication/258691273_Solubility_of_Flavonoids_in_Pure_Solvents
https://www.researchgate.net/publication/258691273_Solubility_of_Flavonoids_in_Pure_Solvents
https://www.researchgate.net/publication/258691273_Solubility_of_Flavonoids_in_Pure_Solvents
https://www.benchchem.com/product/b15624020?utm_src=pdf-body
https://www.benchchem.com/product/b15624020?utm_src=pdf-body
https://medwinpublishers.com/IJBP/physical-properties-and-identification-of-flavonoids-by-ultraviolet-visible-spectroscopy.pdf
https://www.researchgate.net/figure/A-Maximum-absorbance-wavelength-l-max-of-the-flavonoids-in-presence-and-absence-of_fig1_355025067
https://www.benchchem.com/product/b15624020?utm_src=pdf-body
https://www.benchchem.com/product/b15624020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Band I: ~310 - 330 nm

Band II: ~275 - 295 nm

Infrared (IR) Spectroscopy
The IR spectrum of Sophoraflavanone I is expected to show characteristic absorption bands

corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands for Sophoraflavanone I

Wavenumber (cm⁻¹) Functional Group Vibration Type

3600-3200 (broad) O-H (phenolic) Stretching

3000-2850 C-H (aliphatic) Stretching

~1650 C=O (ketone in C-ring) Stretching

1600-1450 C=C (aromatic) Stretching

1300-1000 C-O (ether, alcohol) Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Sophoraflavanone I would be complex due to the large

number of protons and carbons in unique chemical environments. While specific assignments

are not available, general regions for resonances can be predicted.

¹H NMR: Aromatic protons would appear in the downfield region (δ 6.0-8.0 ppm). The

protons of the flavanone heterocyclic ring would show characteristic diastereotopic splitting

patterns. The extensive aliphatic side chain would exhibit a series of complex multiplets in

the upfield region (δ 1.0-5.0 ppm).

¹³C NMR: Aromatic carbons would resonate between δ 100-165 ppm. The carbonyl carbon of

the flavanone C-ring would be significantly downfield (δ > 180 ppm). The aliphatic carbons of

the side chain would appear in the upfield region (δ 10-80 ppm).

Mass Spectrometry (MS)
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Electrospray ionization (ESI) mass spectrometry in negative ion mode is a common technique

for the analysis of flavonoids. The mass spectrum of Sophoraflavanone I would be expected

to show a prominent [M-H]⁻ ion at m/z 649.24. Fragmentation patterns would likely involve

cleavage of the prenyl side chain and retro-Diels-Alder fragmentation of the C-ring, which is

characteristic of flavonoids.

Experimental Protocols
As specific experimental protocols for Sophoraflavanone I are not available, the following

sections provide generalized methodologies for the isolation and characterization of flavonoids

from Sophora species. These can be adapted for the targeted isolation of Sophoraflavanone I.

Extraction and Isolation
The following workflow outlines a general procedure for the extraction and isolation of

flavonoids from Sophora plant material.
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Dried and Powdered Sophora Plant Material

Maceration with 95% Ethanol at Room Temperature

Filtration and Concentration under Reduced Pressure

Crude Ethanol Extract

Solvent-Solvent Partitioning (e.g., with Ethyl Acetate)

Ethyl Acetate Fraction

Silica Gel Column Chromatography

Gradient Elution (e.g., Hexane-Ethyl Acetate)

Collection of Fractions

TLC Analysis of Fractions

Pooling of Fractions Containing Target Compound

Further Purification (e.g., Preparative HPLC)

Pure Sophoraflavanone I

Click to download full resolution via product page

Caption: General workflow for the isolation of Sophoraflavanone I.
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Purity and Structural Elucidation
The purity of the isolated Sophoraflavanone I can be assessed by High-Performance Liquid

Chromatography (HPLC). Structural elucidation is typically achieved through a combination of

spectroscopic techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15624020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolated Sophoraflavanone I

HPLC Analysis for Purity Assessment Spectroscopic Analysis

Purity > 98% UV-Vis Spectroscopy IR Spectroscopy 1D and 2D NMR Spectroscopy Mass Spectrometry

Structural Elucidation

Sophoraflavanone I
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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